molecular formula C12H12ClN5O B2970714 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 2094360-04-8

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide

Katalognummer B2970714
CAS-Nummer: 2094360-04-8
Molekulargewicht: 277.71
InChI-Schlüssel: QCNUIMWJONCURF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the protein tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the regulation of immune responses. Inhibition of TYK2 has been shown to have therapeutic potential in the treatment of various autoimmune and inflammatory diseases.

Wirkmechanismus

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a selective inhibitor of TYK2, which is a key enzyme in the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of immune responses. Inhibition of TYK2 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). This results in a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide has been shown to have a potent anti-inflammatory effect in preclinical models of autoimmune and inflammatory diseases. In a mouse model of psoriasis, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide reduced skin inflammation and improved skin pathology. In a rat model of rheumatoid arthritis, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide reduced joint inflammation and bone erosion. In a mouse model of inflammatory bowel disease, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide reduced inflammation and improved gut pathology.

Vorteile Und Einschränkungen Für Laborexperimente

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the JAK-STAT signaling pathway. However, the drug has some limitations for lab experiments. It has a short half-life and a low solubility, which makes it difficult to administer in vivo. In addition, the drug has a high clearance rate, which limits its efficacy in long-term studies.

Zukünftige Richtungen

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune and inflammatory diseases. However, there are still many unanswered questions about the drug's mechanism of action and its potential side effects. Future research should focus on elucidating the molecular mechanism of TYK2 inhibition by 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide and identifying potential biomarkers for patient selection. In addition, further clinical trials are needed to evaluate the safety and efficacy of the drug in larger patient populations.

Synthesemethoden

The synthesis of 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide involves a multi-step process that starts with the preparation of 6-chloro-3-pyridinecarboxylic acid. This intermediate is then reacted with 6-(dimethylamino)pyrimidin-4-amine to form the desired product. The final compound is obtained as a white solid with a purity of over 99%. The synthesis method has been optimized for large-scale production and is suitable for commercialization.

Wissenschaftliche Forschungsanwendungen

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a promising drug candidate for the treatment of autoimmune and inflammatory diseases. It has been shown to be effective in preclinical models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In a phase 1 clinical trial, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide was well-tolerated and showed a dose-dependent reduction in the levels of pro-inflammatory cytokines. The drug is currently being evaluated in phase 2 clinical trials for the treatment of psoriasis and ulcerative colitis.

Eigenschaften

IUPAC Name

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O/c1-18(2)11-5-10(15-7-16-11)17-12(19)8-3-4-9(13)14-6-8/h3-7H,1-2H3,(H,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUIMWJONCURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.